molecular formula C10H8O2 B11781376 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11781376
M. Wt: 160.17 g/mol
InChI Key: UDMJXLJHUWBQTR-UHFFFAOYSA-N
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Description

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H8O2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this synthetic route is approximately 35%, and the structure of the product is characterized by 1H-NMR analysis . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes.

Industrial Production Methods

. These services ensure high purity and quality control, making the compound suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted analogs, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors (CB1 and CB2), exhibiting selectivity towards CB2 receptors . This interaction modulates the activity of these receptors, influencing various physiological processes such as pain perception, inflammation, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective ligands for biological receptors.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2

InChI Key

UDMJXLJHUWBQTR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

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